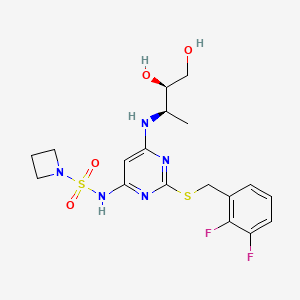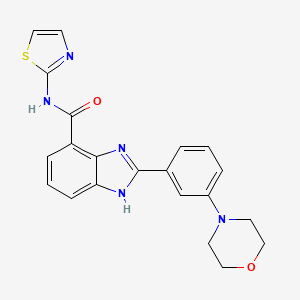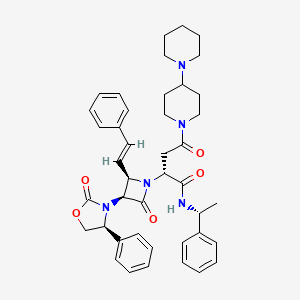
Sulfo-Cyanine5.5 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine5.5 maleimide is a water-soluble, far-red emitting dye that is highly hydrophilic due to the presence of sulfo groups. This compound is a thiol-reactive maleimide derivative of sulfo-Cyanine5.5, making it ideal for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers . It is spectrally similar to other near-infrared dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-Cyanine5.5 maleimide typically involves the reaction of sulfo-Cyanine5.5 with maleimide. The maleimide group is highly selective towards thiols, reacting efficiently to form stable thioether bonds . The reaction conditions generally include:
Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for compounds with low aqueous solubility.
Buffer: Degassed buffer solutions such as phosphate-buffered saline (PBS), Tris, or HEPES at pH 7-7.5.
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
Temperature: Room temperature or 4°C overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to mix sulfo-Cyanine5.5 and maleimide under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cyanine5.5 maleimide primarily undergoes:
Substitution Reactions: Reacts with thiol groups to form stable thioether bonds.
Addition Reactions: Maleimide group adds to thiol groups in proteins and peptides.
Common Reagents and Conditions
Reagents: Thiol-containing compounds, TCEP, DMSO, DMF.
Conditions: pH 6.5-7.5, room temperature or 4°C overnight .Major Products
The major product formed is a thioether bond between this compound and the thiol group of the target molecule .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine5.5 maleimide is widely used in various scientific research fields:
Chemistry: Used for labeling thiol-containing molecules for fluorescence detection.
Biology: Employed in protein and peptide labeling for imaging and tracking.
Medicine: Utilized in diagnostic imaging and therapeutic monitoring.
Industry: Applied in the development of fluorescent probes and sensors.
Wirkmechanismus
Sulfo-Cyanine5.5 maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. The maleimide group specifically reacts with reduced thiols at pH 6.5-7.5, forming a covalent bond that is stable under physiological conditions . This reaction is highly selective and efficient, making it ideal for labeling sensitive biomolecules .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cyanine5.5 maleimide is unique due to its high water solubility and far-red emission. Similar compounds include:
Alexa Fluor 680: Similar spectral properties but different chemical structure.
DyLight 680: Another near-infrared dye with comparable applications.
IRDye 680: Used for similar labeling purposes but with distinct chemical properties.
This compound stands out for its excellent water solubility and minimal autofluorescence, making it highly suitable for biological applications .
Eigenschaften
CAS-Nummer |
2183440-58-4 |
|---|---|
IUPAC-Name |
N/A |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
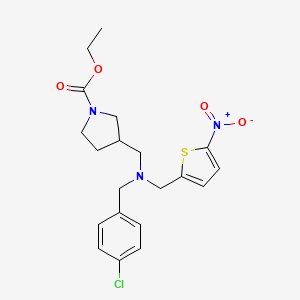
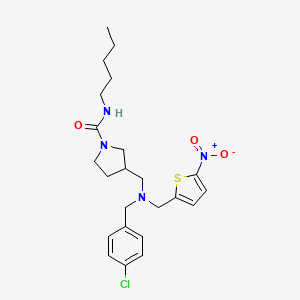
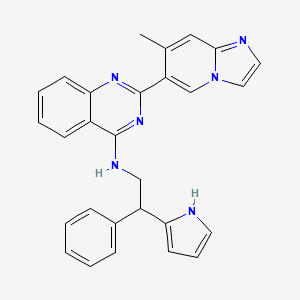
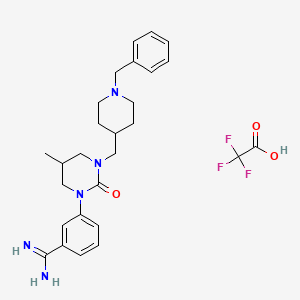
![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
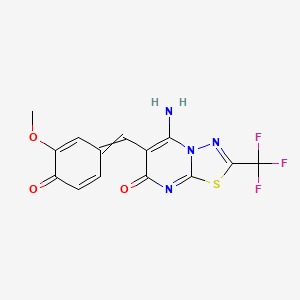
![5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)
